molecular formula C11H19NOS B15167162 Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) CAS No. 481047-13-6

Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)

Cat. No.: B15167162
CAS No.: 481047-13-6
M. Wt: 213.34 g/mol
InChI Key: GGNLYDGKZKRGPC-ONGXEEELSA-N
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Description

Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one derivatives are heterocyclic compounds characterized by a fused pyrrole-thiazepine scaffold. The specific compound 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) features a seven-membered thiazepine ring fused to a pyrrole moiety, with stereochemical specificity at the 4S and 9aS positions.

Properties

CAS No.

481047-13-6

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

(4S,9aS)-4-ethyl-4-methyl-1,2,7,8,9,9a-hexahydropyrrolo[1,2-d][1,4]thiazepin-5-one

InChI

InChI=1S/C11H19NOS/c1-3-11(2)10(13)12-7-4-5-9(12)6-8-14-11/h9H,3-8H2,1-2H3/t9-,11-/m0/s1

InChI Key

GGNLYDGKZKRGPC-ONGXEEELSA-N

Isomeric SMILES

CC[C@]1(C(=O)N2CCC[C@H]2CCS1)C

Canonical SMILES

CCC1(C(=O)N2CCCC2CCS1)C

Origin of Product

United States

Preparation Methods

The synthesis of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine . The reaction yields the desired compound along with other by-products, which are then separated and purified using techniques such as crystallization and chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Scientific Research Applications of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)

Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) is a complex heterocyclic compound with a unique structure that makes it valuable in scientific research, particularly in medicinal chemistry and pharmacology. This compound has been studied for its potential as a neuroprotective agent and as a building block in the synthesis of more complex molecules with biological activities.

Neuroprotective Agent

Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one has demonstrated potential as a neuroprotective agent, showing significant activity against cell injury induced by N-methyl-D-aspartic acid (NMDA). Its neuroprotective effects are believed to be mediated through the attenuation of calcium influx and the downregulation of NR2B subunits in NMDA receptors.

Synthesis of Complex Molecules

In chemistry, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for creating derivatives with potentially useful biological activities.

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the attenuation of calcium influx and the downregulation of NR2B subunits in NMDA receptors . This interaction helps to protect neurons from excitotoxic damage, which is a common feature in various neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity/Application
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS) Pyrrolo-thiazepine 4-ethyl, 4-methyl Limited data; inferred antimicrobial
Pyrido[3,2-f][1,4]thiazepin-5(4H)-ones Pyrido-thiazepine Variable (e.g., 2-ethylthio, 3-cyano) Crystallographic stability studies
Benzo[b]pyrrolo[1,2-d][1,4]oxazepin-4-ones (PBX1, PBX2) Pyrrolo-oxazepine Quinoxalinylamino, trimethoxybenzamide Estrogen receptor antagonists
Pyrrolo[1,2-a][1,4]diazepines Pyrrolo-diazepine Variable (e.g., tetrazolyl, coumarin) Synthetic intermediates for drug discovery

Key Observations :

  • Thiazepine vs.
  • Stereochemical Impact: The (4S,9aS) configuration in the target compound may confer distinct conformational stability compared to non-chiral analogues like PBX1/PBX2, which lack defined stereocenters .
Physicochemical and Pharmacological Profiles
  • Lipophilicity : The 4-ethylhexahydro-4-methyl substituents likely increase logP compared to smaller analogues (e.g., PBX1), enhancing membrane permeability .
  • Receptor Interactions : Unlike MIBE (a full antagonist of GPER/ER), the target compound’s thiazepine core may favor selective interactions with sulfur-binding enzymes or receptors, though experimental validation is needed .

Biological Activity

Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, particularly in its 4-ethylhexahydro-4-methyl- form, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of heterocyclic compounds that are often explored for their potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H16N2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{S}

This structure features a pyrrolo-thiazepine framework that contributes to its unique pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound possess activity against various bacterial and fungal strains. For instance, compounds similar to this thiazepine have demonstrated in vitro efficacy against Candida albicans and other pathogenic fungi with minimum inhibitory concentrations (MICs) below 0.01 μg/mL .

2. Antitumor Activity

Recent investigations into the antitumor potential of pyrrolo[1,2-d][1,4]thiazepines indicate promising results. A study highlighted that certain derivatives showed potent inhibition of tumor growth in xenograft models. The mechanism appears to involve disruption of critical signaling pathways associated with tumor proliferation .

3. Neuroprotective Effects

Research has indicated that some pyrrolo-thiazepine derivatives exhibit neuroprotective effects by inhibiting protein-protein interactions linked to neurodegenerative diseases. Specifically, they may reduce cytotoxicity associated with mutant huntingtin protein in cellular models .

Case Study 1: Antifungal Activity

In a study focusing on antifungal activity, a derivative of pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one was tested against fluconazole-resistant strains of Candida. The results indicated a significant reduction in fungal viability at low concentrations, suggesting that this compound could serve as a promising candidate for treating resistant infections .

Case Study 2: Antitumor Efficacy

A series of pyrrolo-thiazepine analogs were synthesized and evaluated for their antitumor activity in a mouse xenograft model. Among these, one compound demonstrated an IC50 value of 60 nM against cancer cell lines, indicating potent activity. The study concluded that further optimization could yield even more effective agents for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism / PathwayIC50/MIC ValueReference
AntifungalPyrrolo derivativeCandida albicans< 0.01 μg/mL
AntitumorPyrrolo-thiazepineCancer cell lines60 nM
NeuroprotectionPyrrolo derivativeMutant huntingtin proteinNot specified

Q & A

Q. What are the key considerations in synthesizing Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one derivatives with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios of reagents. For example, Grignard reagent addition at 0°C followed by gradual warming ensures controlled nucleophilic attack, minimizing side reactions . Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate stereoisomers. Nuclear magnetic resonance (NMR) and X-ray crystallography validate stereochemical outcomes .

Q. How can researchers optimize solvent systems and catalysts for cyclization reactions in thiazepinone-based heterocycles?

  • Methodological Answer : Solvent polarity and catalyst selection directly influence cyclization efficiency. Polar aprotic solvents (e.g., THF) enhance intermediate stability, while Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring closure. Systematic screening using Design of Experiments (DoE) or factorial design helps identify optimal conditions by testing variables like pH, temperature, and catalyst loading .

Q. What spectroscopic techniques are most reliable for characterizing the electronic and structural properties of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and ring conformations. Infrared (IR) spectroscopy detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For advanced structural analysis, X-ray crystallography resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental validation to optimize reaction conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates. These models guide experimentalists to prioritize high-yield pathways. For instance, ICReDD’s approach combines computational predictions with high-throughput experimentation to narrow down optimal conditions (e.g., solvent, catalyst) within a feedback loop .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in the compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from unaccounted solvation effects or kinetic vs. thermodynamic control. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporate solvent interactions, while time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures transient intermediates. Cross-validating computational models with kinetic studies (e.g., Eyring plots) reconciles such contradictions .

Q. How can AI-driven process simulation tools enhance the scalability of multi-step syntheses for this compound?

  • Methodological Answer : AI platforms (e.g., COMSOL Multiphysics) model reaction kinetics and mass transfer limitations in scaled-up systems. Virtual DoE identifies critical parameters (e.g., mixing efficiency, heat dissipation) to avoid side reactions. Real-time monitoring via PAT (Process Analytical Technology) adjusts conditions dynamically, ensuring reproducibility .

Q. What methodologies address challenges in isolating enantiomerically pure (4S,9aS) configurations?

  • Methodological Answer : Chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) separate enantiomers. Asymmetric catalysis (e.g., chiral organocatalysts) during synthesis reduces the need for post-reaction resolution. Circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee) .

Data Analysis and Experimental Design

Q. How do researchers apply factorial design to optimize the synthesis of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one derivatives?

  • Methodological Answer : A 2³ factorial design tests three variables (e.g., temperature, catalyst concentration, reaction time) at two levels (high/low). Response surface methodology (RSM) maps interactions between variables, identifying maxima in yield or purity. For example, optimizing Grignard reagent addition rates using this approach minimizes byproduct formation .

Q. What role do cheminformatics tools play in managing structural and reactivity data for this compound?

  • Methodological Answer : Databases like Reaxys or SciFinder curate reaction pathways and physicochemical properties. Machine learning algorithms predict solubility or stability trends from historical data. Secure cloud platforms (e.g., Benchling) ensure data integrity via encryption and access controls, enabling collaborative analysis .

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